What are the chemical properties of Triacetin for research applications?
What are the chemical properties of Triacetin for research applications?
For Researchers, Scientists, and Drug Development Professionals
Triacetin (glycerol triacetate) is a versatile and widely utilized compound in research and pharmaceutical development. Its unique chemical properties make it an invaluable excipient, serving as a plasticizer, solvent, and humectant. This technical guide provides an in-depth overview of the chemical properties of triacetin, detailed experimental protocols for its key applications, and visual workflows to aid in experimental design.
Core Chemical and Physical Properties
Triacetin is a triester of glycerol and acetic acid, resulting in a colorless, oily liquid with a slight fruity odor and a mild, sweet taste that can turn bitter at concentrations above 0.05%.[1] Its chemical stability and compatibility with a wide range of substances make it a preferred choice in various formulations.[2]
Physicochemical Data
A summary of the key quantitative properties of triacetin is presented in the table below for easy reference and comparison.
| Property | Value | Units | References |
| Molecular Formula | C₉H₁₄O₆ | [3] | |
| Molecular Weight | 218.205 | g/mol | [3] |
| CAS Number | 102-76-1 | [3] | |
| Appearance | Colorless, oily liquid | [1][4] | |
| Density | 1.16 | g/mL at 25°C | [1] |
| Melting Point | 3 | °C | [1] |
| Boiling Point | 258-260 | °C | [1] |
| Flash Point | 138 | °C | [3] |
| Refractive Index | 1.429-1.431 | at 25°C/D | [1] |
| Viscosity | 17.4 | mPa·s (cP) at 25°C | [5] |
| Solubility in Water | 5.9 g/100mL at 25°C | [4] | |
| Solubility in other solvents | Miscible with ethanol, ether, benzene, chloroform; Soluble in acetone; Insoluble in mineral oil | [1] |
Applications in Research and Drug Development
Triacetin's multifaceted nature allows for its use in a variety of research and pharmaceutical applications.
As a Plasticizer
Triacetin is extensively used as a hydrophilic plasticizer in the film coating of solid dosage forms such as tablets and capsules.[5] It enhances the flexibility and integrity of the film, preventing cracking and ensuring a uniform coating.[6] This is crucial for controlling drug release profiles and protecting the active pharmaceutical ingredient (API).[2][6]
As a Solvent
Triacetin is an effective solvent for a wide range of APIs, particularly those with poor water solubility.[6] Its ability to dissolve lipophilic compounds is a key advantage in the formulation of liquid dosage forms, syrups, and suspensions.[6] This property is critical for improving the bioavailability of poorly soluble drugs.[6][7]
As a Humectant
In topical and oral formulations, triacetin acts as a humectant, helping to retain moisture and prevent the product from drying out.[6] This is particularly beneficial for maintaining the stability and desired consistency of gels, creams, and certain oral preparations.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving triacetin.
Protocol 1: Preparation of a Drug-Loaded Nanoemulsion using Spontaneous Emulsification
This protocol describes the formulation of a nanoemulsion for a poorly water-soluble drug, using triacetin as the oil phase.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Triacetin (Oil Phase)
-
Surfactant (e.g., Tween 80, Cremophor RH 40)
-
Co-surfactant (e.g., Propylene Glycol, Transcutol)
-
Purified Water
Procedure:
-
Solubility Determination: Determine the solubility of the API in triacetin by adding an excess amount of the drug to a known volume of triacetin. Stir the mixture for 72 hours at room temperature to reach equilibrium. Centrifuge the sample at 14,000 rpm for 15 minutes, filter the supernatant through a 0.2 µm membrane filter, and determine the API concentration using a validated HPLC method.[1]
-
Construction of Pseudo-ternary Phase Diagrams: To identify the nanoemulsion region, construct pseudo-ternary phase diagrams. Prepare mixtures of triacetin, surfactant, and co-surfactant at various weight ratios. Titrate these mixtures with purified water, stirring continuously until a clear and transparent nanoemulsion is formed.[1]
-
Preparation of the Nanoemulsion:
-
Prepare the oil phase by mixing the appropriate amounts of triacetin, surfactant, and co-surfactant.
-
Add the desired amount of the API to the oil phase and stir until completely dissolved.
-
Add the required amount of purified water dropwise to the oil phase with gentle agitation for at least 20 minutes to allow for spontaneous emulsification and the formation of a transparent or translucent nanoemulsion.[1]
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Determine the mean droplet size and PDI using dynamic light scattering (DLS).
-
Drug Content: Assay the drug content in the nanoemulsion using a validated HPLC method.
-
Stability Studies: Assess the physical stability of the nanoemulsion by observing for any signs of phase separation, creaming, or cracking after storage at different temperatures (e.g., 4°C, 25°C, 40°C) for a defined period.[1]
-
Visualization of the Nanoemulsion Preparation Workflow:
Protocol 2: Aqueous Film Coating of Tablets using Triacetin as a Plasticizer
This protocol outlines the process of applying a functional film coating to tablet cores using an aqueous-based solution containing Hydroxypropyl Methylcellulose (HPMC) and triacetin.
Materials:
-
Tablet Cores
-
HPMC (Film-forming polymer)
-
Triacetin (Plasticizer)
-
Purified Water (Solvent)
-
Optional: Colorants, Opacifiers (e.g., Titanium Dioxide)
Procedure:
-
Preparation of the Coating Solution:
-
Disperse the HPMC powder into purified water with continuous stirring to avoid lump formation.[5]
-
Once the HPMC is fully hydrated and a clear solution is formed, add the triacetin plasticizer and any other optional ingredients (e.g., colorants).
-
Continue stirring until a homogenous dispersion is achieved.[2]
-
-
Coating Process:
-
Preheat the coating pan with the tablet cores to the desired temperature.
-
Load the tablet cores into the coating pan.
-
Begin spraying the coating solution onto the tumbling tablet bed at a controlled rate.[3]
-
Simultaneously, supply heated air to the pan to facilitate solvent evaporation.[3]
-
Continue the spraying process until the desired weight gain (coating thickness) is achieved.
-
Once spraying is complete, continue to dry the coated tablets in the pan for a specified period to remove residual moisture.
-
-
Evaluation of Coated Tablets:
-
Appearance: Visually inspect the tablets for uniformity of color, surface smoothness, and the absence of defects (e.g., cracking, peeling).
-
Weight Gain: Determine the average weight gain of the tablets to ensure coating uniformity.
-
Film Adhesion: Test the adhesion of the film to the tablet core using appropriate methods (e.g., peel strength testing).
-
Mechanical Strength: Evaluate the mechanical properties of the coating, such as tensile strength and elongation, using a texture analyzer.[8]
-
Dissolution Testing: Perform in vitro dissolution studies to assess the impact of the coating on the drug release profile.
-
Visualization of the Tablet Film Coating Workflow:
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol details the development of a SEDDS for a lipophilic drug to enhance its oral bioavailability, using triacetin as a co-solvent.
Materials:
-
Lipophilic API
-
Oil (e.g., Maisine®, Labrafac®)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., PEG 400)
-
Triacetin (Co-solvent)
Procedure:
-
Component Screening:
-
Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable components.[9]
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with an aqueous phase and observe the formation of a microemulsion to identify the microemulsion existence field.
-
Repeat the process with the inclusion of triacetin in the formulation to evaluate its effect on the microemulsion region.[9]
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagrams, select the optimal ratios of oil, surfactant, co-surfactant, and triacetin.
-
Accurately weigh the components and mix them until a clear and homogenous liquid is formed. Gentle heating and vortex mixing can be applied to facilitate the process.
-
Dissolve the API in the prepared vehicle.
-
-
Evaluation of the SEDDS:
-
Self-Emulsification Efficiency: Add a known amount of the SEDDS formulation to a specified volume of water with gentle agitation and observe the time it takes to form a clear and stable microemulsion.
-
Droplet Size Analysis: Determine the particle size of the resulting microemulsion using DLS.[9]
-
In Vitro Dissolution Studies: Perform dissolution studies in a suitable medium (e.g., simulated gastric fluid) to compare the drug release from the SEDDS formulation to that of the pure drug.[9]
-
Stability Assessment: Conduct stability studies, including freeze-thaw cycling and centrifugation, to ensure the robustness of the formulation.[9]
-
Visualization of the SEDDS Formulation Workflow:
Safety and Handling
Triacetin is generally regarded as a safe (GRAS) and non-toxic material for use in pharmaceutical formulations.[5][10] It is stable under normal storage conditions but should be kept in a well-closed, non-metallic container in a cool, dry place.[5][11] Triacetin is incompatible with strong oxidizing agents and may react with metals.[5] Standard laboratory safety precautions, including the use of gloves and eye protection, are recommended when handling triacetin.[5]
This technical guide provides a comprehensive overview of the chemical properties and research applications of triacetin. The detailed protocols and visual workflows are intended to assist researchers and formulation scientists in effectively utilizing this versatile excipient in their work.
References
- 1. Formulation Development and Toxicity Assessment of Triacetin Mediated Nanoemulsions as Novel Delivery Systems for Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. colorcon.com [colorcon.com]
- 3. meskajoinway.com [meskajoinway.com]
- 4. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do you prepare HPMC coating solution - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 6. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. tanzj.net [tanzj.net]
- 9. scientificipca.org [scientificipca.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. A new parenteral emulsion for the administration of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
